Methyl diethylphosphonoacetate

Catalog No.
S1512734
CAS No.
1067-74-9
M.F
C7H15O5P
M. Wt
210.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl diethylphosphonoacetate

CAS Number

1067-74-9

Product Name

Methyl diethylphosphonoacetate

IUPAC Name

methyl 2-diethoxyphosphorylacetate

Molecular Formula

C7H15O5P

Molecular Weight

210.16 g/mol

InChI

InChI=1S/C7H15O5P/c1-4-11-13(9,12-5-2)6-7(8)10-3/h4-6H2,1-3H3

InChI Key

CTSAXXHOGZNKJR-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

CCOP(=O)(CC(=O)OC)OCC

The exact mass of the compound Methyl diethylphosphonoacetate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 147757. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Methyl diethylphosphonoacetate (MDPA, CAS 1067-74-9) is a specialized Horner-Wadsworth-Emmons (HWE) reagent utilized for the direct, stereoselective synthesis of α,β-unsaturated methyl esters. As a stable, easily handled liquid phosphonate, it undergoes deprotonation to form a nucleophilic carbanion that reacts predictably with aldehydes and ketones. Unlike broader-class olefination reagents, MDPA is specifically procured when a synthetic route strictly demands a methyl ester moiety in the product, combining the high (E)-alkene selectivity of diethyl phosphonate groups with targeted ester functionality[1].

Generic substitution in HWE reagents frequently leads to process inefficiencies or regulatory roadblocks. Substituting MDPA with the more common Triethyl phosphonoacetate (TEPA) results in an ethyl ester rather than a methyl ester, necessitating a subsequent, yield-reducing transesterification step if the methyl group is required for downstream saponification kinetics or API structure [1]. Conversely, substituting with Trimethyl phosphonoacetate (TMPA)—which also yields a methyl ester—introduces severe procurement friction, as TMPA is widely flagged as a dual-use chemical warfare precursor subject to strict export controls [2]. Furthermore, TMPA generates a dimethyl phosphate byproduct that is highly prone to forming intractable emulsions ('rag layers') during aqueous workup at scale, whereas MDPA yields a diethyl phosphate byproduct that partitions cleanly [3].

Elimination of Dual-Use Compliance Burdens

While both MDPA and TMPA yield identical α,β-unsaturated methyl esters in HWE reactions, their regulatory profiles differ drastically. TMPA is classified as a dual-use material due to its potential as a precursor for nerve agents, triggering strict export controls, end-user declarations, and shipping delays[1]. MDPA is not subject to these specific chemical weapons precursor restrictions, allowing for standard pharmaceutical intermediate procurement and rapid international shipping .

Evidence DimensionRegulatory Status / Supply Chain Friction
Target Compound Data0 dual-use export restrictions (Standard intermediate)
Comparator Or BaselineTMPA (Mandatory Schedule 3 compliance)
Quantified DifferenceElimination of multi-week export licensing delays
ConditionsGlobal procurement and cross-border shipping

Allows procurement teams to secure a methyl-ester-yielding HWE reagent without triggering compliance audits or supply chain bottlenecks.

Avoidance of Post-Olefination Transesterification

When a synthetic route specifically requires a methyl ester, utilizing the industry-standard TEPA forces chemists to perform a subsequent transesterification from ethyl to methyl ester. MDPA installs the methyl ester directly in the olefination step, reducing the sequence by one full synthetic operation and preventing the typical 5-15% yield loss associated with additional workup and purification [1].

Evidence DimensionStep count to α,β-unsaturated methyl ester
Target Compound Data1 step (Direct HWE)
Comparator Or BaselineTEPA (2 steps: HWE + Transesterification)
Quantified Difference1 fewer synthetic step; prevents ~5-15% transesterification yield loss
ConditionsStandard basic olefination followed by ester modification

Reduces overall process time, solvent consumption, and cumulative yield loss in multi-step API synthesis.

Mitigation of Emulsions During Aqueous Extraction

The HWE reaction generates a water-soluble dialkyl phosphate byproduct. MDPA generates diethyl phosphate, which exhibits an optimal amphiphilic balance for clean phase separation during aqueous-organic extractions. In contrast, the dimethyl phosphate byproduct generated by TMPA is notorious for causing stable emulsions or 'rag layers' in industrial reactors, significantly extending phase separation times and complicating product isolation[1].

Evidence DimensionByproduct phase separation behavior
Target Compound DataDiethyl phosphate byproduct (rapid, clean partitioning)
Comparator Or BaselineTMPA (Dimethyl phosphate byproduct: high emulsion risk)
Quantified DifferenceReduces phase separation time from hours (emulsion) to minutes (clean split)
ConditionsIndustrial-scale aqueous workup (e.g., EtOAc/water or DCM/water systems)

Accelerates reactor turnaround times and improves isolated yields by preventing product entrapment in emulsion layers.

High (E)-Alkene Thermodynamic Control

As a stabilized phosphonate reagent, MDPA provides excellent thermodynamic control during the olefination of aldehydes, heavily favoring the formation of (E)-alkenes. Under standard basic conditions (e.g., NaH in THF), MDPA consistently achieves E:Z selectivity ratios exceeding 90:10, outperforming non-stabilized Wittig reagents which often yield complex mixtures of isomers requiring extensive chromatographic separation [1].

Evidence DimensionE/Z Stereoselectivity
Target Compound Data>90:10 E:Z ratio
Comparator Or BaselineNon-stabilized Wittig reagents (~50:50 E:Z ratio)
Quantified Difference>40% increase in the targeted (E)-isomer purity
ConditionsReaction with standard aliphatic/aromatic aldehydes under basic conditions

Minimizes the need for expensive and time-consuming column chromatography to separate geometric isomers.

Commercial API Synthesis Requiring Methyl Esters

MDPA is the optimal choice for drug candidates where the methyl ester is either the final structural moiety or is specifically required for enzymatic resolution steps that do not recognize ethyl esters. By installing the methyl ester directly, it bypasses the transesterification steps required when using TEPA [1].

Scale-Up Manufacturing Bypassing Regulatory Bottlenecks

Ideal for Contract Manufacturing Organizations (CMOs) that need to execute methyl-directed HWE reactions at scale. Using MDPA avoids triggering the severe compliance audits, end-user declarations, and shipping delays associated with the dual-use flagged TMPA [2].

High-Throughput Library Generation in Medicinal Chemistry

Utilized in medicinal chemistry to rapidly generate libraries of (E)-α,β-unsaturated methyl esters. The clean workup profile of the diethyl phosphate byproduct prevents emulsion formation, enabling automated, high-throughput liquid-liquid extraction [3].

XLogP3

0.1

Hydrogen Bond Acceptor Count

5

Exact Mass

210.06571057 Da

Monoisotopic Mass

210.06571057 Da

Heavy Atom Count

13

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.78%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1067-74-9

Wikipedia

Methyl diethylphosphonoacetate

Dates

Last modified: 08-15-2023

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